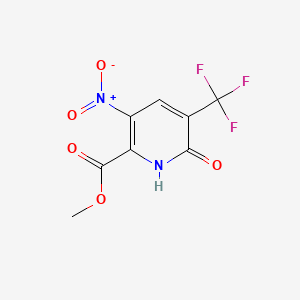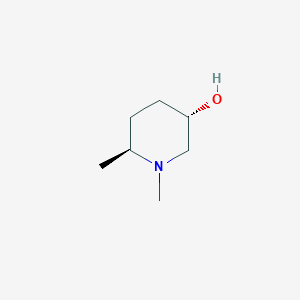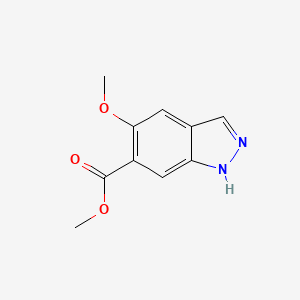![molecular formula C7H5ClN2O2 B11759258 5-Chloro-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione CAS No. 1190315-19-5](/img/structure/B11759258.png)
5-Chloro-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione is a heterocyclic compound with a molecular formula of C7H5ClN2O2. This compound is known for its unique structure, which includes a pyrrolo[2,3-b]pyridine core with a chlorine atom at the 5-position and two keto groups at the 2 and 6 positions. It is used in various scientific research applications due to its interesting chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione typically involves the following steps:
Nitration: 2-Amino-6-methylpyridine is nitrated using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to yield 2-amino-5-nitro-6-methylpyridine.
Diazotization: The nitro compound is then diazotized using sodium nitrite in the presence of sulfuric acid to form 2-hydroxy-5-nitro-6-methylpyridine.
Chlorination: The hydroxy compound is chlorinated using phosphorus pentachloride to produce 2-chloro-5-nitro-6-methylpyridine.
Cyclization: The chlorinated compound undergoes cyclization in the presence of a base to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
5-Chloro-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles.
Reduction Reactions: The keto groups can be reduced to hydroxyl groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-b]pyridine derivatives, while reduction reactions can produce hydroxylated compounds.
科学研究应用
5-Chloro-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with biological molecules, affecting their structure and function. It may also inhibit certain enzymes or receptors, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
5-Chloro-1H-pyrrolo[3,2-b]pyridine: Similar structure but with different positioning of the chlorine atom.
6-Chloro-1H-pyrrolo[3,2-b]pyridine: Another isomer with the chlorine atom at the 6-position.
5-Chloro-1H-pyrazolo[4,3-b]pyridine: A related compound with a pyrazole ring instead of a pyrrole ring.
Uniqueness
5-Chloro-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione is unique due to its specific substitution pattern and the presence of two keto groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
1190315-19-5 |
|---|---|
分子式 |
C7H5ClN2O2 |
分子量 |
184.58 g/mol |
IUPAC 名称 |
5-chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione |
InChI |
InChI=1S/C7H5ClN2O2/c8-4-1-3-2-5(11)9-6(3)10-7(4)12/h1H,2H2,(H2,9,10,11,12) |
InChI 键 |
XHLBAFCLRNNIDK-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(NC1=O)NC(=O)C(=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Oxa-2-azaspiro[3.6]decane](/img/structure/B11759177.png)

![7-{[(tert-butyldimethylsilyl)oxy]methyl}-4-fluoro-1H-indole](/img/structure/B11759187.png)

![2-[(1S,2S)-2-phenylcyclopropyl]acetaldehyde](/img/structure/B11759200.png)
![N,N-Dimethyl-4-({[(1-methyl-1H-pyrazol-3-YL)methyl]amino}methyl)aniline](/img/structure/B11759213.png)
![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11759215.png)

![(6R,7S)-7-amino-6-methyl-8-oxo-2-oxa-1-azabicyclo[4.2.0]oct-4-ene-5-carboxylic acid](/img/structure/B11759223.png)

![1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid](/img/structure/B11759225.png)

![3-Amino-1,8-dimethyl-4,5-dihydro-1H-pyrido[3,4-b]azepine-2,7(3H,8H)-dione](/img/structure/B11759244.png)

